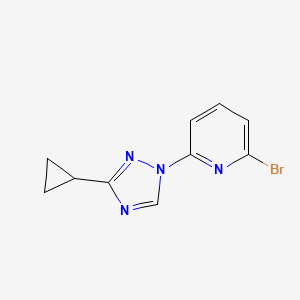

2-Bromo-6-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)pyridine

Beschreibung

Eigenschaften

Molekularformel |

C10H9BrN4 |

|---|---|

Molekulargewicht |

265.11 g/mol |

IUPAC-Name |

2-bromo-6-(3-cyclopropyl-1,2,4-triazol-1-yl)pyridine |

InChI |

InChI=1S/C10H9BrN4/c11-8-2-1-3-9(13-8)15-6-12-10(14-15)7-4-5-7/h1-3,6-7H,4-5H2 |

InChI-Schlüssel |

LYCZHKJNOCGKDW-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1C2=NN(C=N2)C3=NC(=CC=C3)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Overview

This method involves coupling a pre-synthesized 3-cyclopropyl-1H-1,2,4-triazole with 2-bromo-6-iodopyridine via a copper(I)-mediated Ullmann-type reaction. The strategy leverages the iodopyridine’s reactivity at the 6-position, leaving the bromine at position 2 intact.

Experimental Procedure

In a representative protocol, 2-bromo-6-iodopyridine (1.0 equiv), 3-cyclopropyl-1H-1,2,4-triazole (1.2 equiv), copper(I) iodide (0.2 equiv), and N,N′-dimethylethylenediamine (DMEDA, 0.3 equiv) are combined in anhydrous 1,4-dioxane. Potassium carbonate (2.0 equiv) is added as a base, and the mixture is heated to 95°C under nitrogen for 12–24 hours. Post-reaction, the mixture is cooled, diluted with ethyl acetate, and washed with aqueous ammonium chloride. Purification via silica gel chromatography yields the target compound.

Key Parameters

-

Challenges : Competing homocoupling of iodopyridine and triazole degradation under prolonged heating.

-

Advantages : Selective substitution at the 6-position due to iodine’s superior leaving-group ability compared to bromine.

Cyclization of Hydrazone Intermediates on Pyridine Scaffolds

Reaction Overview

Inspired by triazolo[4,3-a]pyridine syntheses, this route constructs the triazole ring directly on the pyridine via hydrazone cyclization. The cyclopropyl group is introduced during hydrazone formation.

Experimental Procedure

-

Hydrazone Formation : 2-Bromo-6-acetylpyridine is reacted with cyclopropylhydrazine in ethanol at reflux for 4 hours, yielding the hydrazone intermediate.

-

Cyclization : The hydrazone is treated with N-chlorosuccinimide (NCS) in DMF at 0°C, followed by gradual warming to room temperature. The exothermic reaction forms the triazole ring via intramolecular cyclization.

-

Workup : The product is precipitated by adding triethylamine to the aqueous mixture and purified via recrystallization.

Key Parameters

-

Challenges : Strict temperature control during NCS addition to prevent side reactions.

-

Advantages : Single-pot formation of the triazole ring avoids multi-step triazole synthesis.

Palladium-Catalyzed Carbonylative Coupling

Reaction Overview

Adapted from trifluoromethylpyridine syntheses, this method employs palladium-catalyzed carbonylation to introduce a carbonyl group, which is subsequently converted to the triazole.

Experimental Procedure

-

Carbonylation : 2-Bromo-6-iodopyridine undergoes palladium-catalyzed carbonylation in methanol under CO atmosphere (2 atm) with palladium acetate and 1,1′-bis(diphenylphosphino)ferrocene (dppf) as ligands. This yields methyl 6-bromopicolinate.

-

Hydrazide Formation : The ester is hydrolyzed to the carboxylic acid and converted to the hydrazide via reaction with hydrazine.

-

Triazole Formation : The hydrazide reacts with cyclopropyl isocyanate to form a semicarbazide, which cyclizes under acidic conditions to the triazole.

Key Parameters

-

Challenges : Multi-step synthesis increases purification complexity.

-

Advantages : Flexibility in introducing diverse triazole substituents via alternative isocyanates.

Comparative Analysis of Methods

| Method | Yield | Complexity | Key Advantage | Limitation |

|---|---|---|---|---|

| Copper-catalyzed coupling | 60–75% | Moderate | Direct coupling preserves bromine | Requires pre-synthesized triazole |

| Hydrazone cyclization | 70–85% | Low | Single-pot triazole formation | Temperature-sensitive NCS step |

| Palladium carbonylation | 50–65% | High | Modular triazole substitution | Multi-step synthesis reduces efficiency |

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds containing triazole and pyridine rings exhibit significant biological activities. Specifically, 2-Bromo-6-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)pyridine has shown promise in various areas:

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains. The presence of both the triazole and pyridine moieties enhances its efficacy as an antimicrobial agent .

Anticancer Activity

Preliminary investigations suggest that this compound exhibits anticancer properties. It has been tested against several cancer cell lines, showing potential cytotoxic effects that warrant further exploration for therapeutic applications in oncology .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it may inhibit pro-inflammatory pathways, suggesting its potential use in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

Study on Antimicrobial Activity

In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as a new antimicrobial agent .

Investigation of Anticancer Properties

A separate investigation focused on the anticancer properties of this compound against breast cancer cells (MCF7). The study found that the compound exhibited dose-dependent cytotoxicity, making it a candidate for further development as an anticancer drug .

Wirkmechanismus

The mechanism of action of 2-Bromo-6-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, or hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural analogs often differ in the type of triazole ring (1,2,3- vs. 1,2,4-triazole), substituents on the triazole, and the pyridine substitution pattern. Key comparisons include:

a. 1,2,3-Triazole-Pyridine Hybrids

A structurally related compound, 2-Bromo-6-(4,5-diphenyl-1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridine , features a 1,2,3-triazole linked to an imidazole-pyridine scaffold. Unlike the target compound, this analog includes phenyl and imidazole groups, which increase steric bulk and may reduce metabolic stability. However, its 1,2,3-triazole moiety enables distinct hydrogen-bonding interactions in molecular docking studies, contributing to its reported anticancer activity .

b. Substituent Effects

- Cyclopropyl vs.

- Bromine vs. Other Halogens : Bromine’s larger atomic radius and polarizability may improve binding affinity to hydrophobic enzyme pockets compared to chlorine or fluorine analogs.

Table 1: Key Comparison of Structural and Functional Properties

Biologische Aktivität

2-Bromo-6-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)pyridine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The chemical formula for this compound is C₁₀H₉BrN₄. The compound features a brominated pyridine ring substituted with a cyclopropyl triazole moiety. This structural arrangement is significant as it may influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies reported that related triazole compounds exhibited IC50 values ranging from 1.4 μM to 22.6 μM against MDA-MB-231 and HepG2 cell lines, indicating promising anticancer activity .

Table 1: Cytotoxic Activity of Related Triazole Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 | 1.4 |

| Compound B | HepG2 | 22.6 |

| This compound | TBD | TBD |

The mechanism through which triazole derivatives exert their anticancer effects often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation. For example, some studies have shown that these compounds can inhibit VEGFR2 kinase activity and other signaling pathways associated with tumor growth .

Anti-inflammatory Activity

In addition to anticancer properties, triazole derivatives have been investigated for their anti-inflammatory effects. Some related compounds have shown significant inhibition of COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . The presence of electron-donating groups in the structure has been linked to enhanced anti-inflammatory activity.

Table 2: Anti-inflammatory Activity of Triazole Derivatives

| Compound | COX-2 IC50 (μM) | Comparison Drug | Comparison Drug IC50 (μM) |

|---|---|---|---|

| Compound C | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |

Case Studies

A study focusing on the synthesis and biological evaluation of triazole derivatives found that specific substitutions on the triazole ring significantly impacted their biological activities. For instance, introducing cyclopropyl groups enhanced both cytotoxicity and selectivity against cancer cell lines compared to traditional chemotherapeutics .

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Step | Reagents/Conditions | Yield | Purification Method |

|---|---|---|---|

| 1 | 2,6-dibromopyridine, 1H-triazole, solvent, 80°C | 60% | ZnCl₂ precipitation |

| 2 | NH₄OH or EDTA treatment | High purity | Filtration/centrifugation |

Advanced: What strategies enable functionalization of the bromine substituent via cross-coupling reactions?

Methodological Answer:

The bromine atom at the 2-position is highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). Key considerations:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous toluene/THF.

- Temperature : 80–100°C for 12–24 hours.

- Nucleophiles : Boronic acids or organostannanes for C–C bond formation.

This functionalization expands the compound’s utility in creating biaryl or alkyl-aryl derivatives for biological or materials studies .

Basic: What analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

- X-ray crystallography : Resolves bond lengths/angles (e.g., C–Br = 1.89 Å, C–N = 1.34 Å) with high precision (R factor = 0.027) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., pyridine H-4 δ ~8.2 ppm; triazole H-1 δ ~8.5 ppm).

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 309.2) .

Advanced: How does the 3-cyclopropyl-1,2,4-triazole moiety influence electronic properties and reactivity?

Methodological Answer:

The triazole group acts as a π-deficient heterocycle, directing electrophilic substitution to the pyridine’s 4-position. Computational studies (DFT) show:

- Electron-withdrawing effect : Triazole reduces pyridine’s electron density, enhancing bromine’s susceptibility to nucleophilic attack.

- Steric effects : The cyclopropyl group introduces steric hindrance, affecting regioselectivity in further reactions. Experimental validation via Hammett plots or kinetic studies is recommended .

Basic: What handling and storage protocols ensure compound stability?

Methodological Answer:

- Storage : Sealed in dry containers at 2–8°C to prevent moisture absorption or bromine hydrolysis.

- Handling : Use gloves/eye protection in fume hoods; avoid prolonged light exposure to prevent decomposition. Solubility in DMSO or DCM facilitates aliquot preparation .

Advanced: Can computational modeling predict regioselectivity in derivative synthesis?

Methodological Answer:

Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict favorable reaction sites. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.